亚硝酸银

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

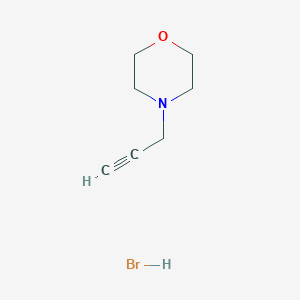

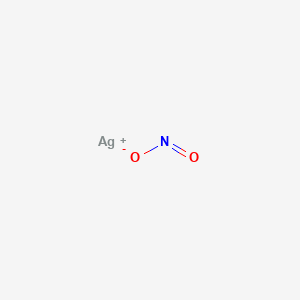

Silver nitrate is a chemical compound with the formula AgNO3. It consists of an ionic bond between the silver cation (Ag+) and the nitrate anion (NO3–). Due to the ionic nature of this compound, it readily dissolves in water and dissociates into its constituent ions . Silver nitrate is a precursor to many compounds of silver, including the silver compounds used in photography .

Synthesis Analysis

Silver nitrate can be prepared by dissolving silver in nitric acid . When a sheet of copper is put into a silver nitrate solution, the silver nitrate reacts with copper to form hairlike crystals of metallic silver and a blue solution of copper nitrate . Another method of synthesis involves the reduction of silver nitrate by enzyme reductase .

Molecular Structure Analysis

An illustration describing the structure of the silver nitrate molecule shows that silver has an oxidation number of +1 in this compound. The nitrate ion consists of one nitrogen atom which is surrounded by three oxygen atoms . The formal charge of the nitrogen atom is -1, whereas each oxygen atom holds a charge of -2/3 .

Chemical Reactions Analysis

The addition of chloride, bromide, and iodide solutions to silver nitrate solution produces immediate precipitates . The silver nitrate reacts with copper to form hairlike crystals of silver metal and a blue solution of copper nitrate .

Physical and Chemical Properties Analysis

Silver nitrate forms transparent rhombohedral crystals. It has a melting point of 212 degrees Celsius and a boiling point of 440 degrees Celsius. Its density is 4.35 g/cm3 at 25 degrees Celsius . Silver nitrate is highly reactive and can react with many salts to precipitate silver salts .

科学研究应用

银纳米粒子的合成

亚硝酸银通常用作合成银纳米粒子 (AgNPs) 的前驱体,由于其独特的性质,银纳米粒子在纳米技术中至关重要。从亚硝酸银合成的 AgNPs 可用于绿色化学,利用植物提取物作为还原剂和封端剂。 这些纳米粒子表现出显著的抗菌特性,并用于环境应用,例如污染物的降解 .

抗菌应用

由于其强大的抗菌特性,亚硝酸银被用于制造对抗各种微生物的制剂。 它对细菌特别有效,其用途扩展到消毒剂和医疗器械的涂层 .

医疗治疗

亚硝酸银已被用于医疗治疗,特别是银纳米粒子的形式。这些在伤口愈合方面显示出希望,作为敷料中的抗菌剂。 此外,亚硝酸银本身已被用于治疗疣,在临床研究中显示出显著的清除率 .

催化活性

亚硝酸银衍生的纳米粒子的催化特性使其适用于各种化学反应。 它们可以在有机转化中充当催化剂,帮助合成复杂分子 .

生物医学工程

在生物医学工程领域,亚硝酸银因其抗菌和抗炎特性而被使用。 它用于开发组织支架和骨愈合促进剂,以及用于心血管植入物以预防感染 .

作用机制

Target of Action

Silver nitrite, like other silver compounds, primarily targets bacterial cells . The free silver ions in silver nitrite precipitate bacterial proteins by combining with chloride in tissue, forming silver chloride . This action is attributed to the precipitation of bacterial proteins by liberated silver ions .

Mode of Action

The mode of action of silver nitrite involves the coagulation of cellular protein to form an eschar . This is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax . The silver ions or salts or colloidal silver preparations can inhibit the growth of both gram-positive and gram-negative bacteria .

Biochemical Pathways

It is known that silver nanoparticles can damage cell membranes due to their nano-size, generate reactive oxygen species (ros), and release ag ions . These actions can disrupt cellular signaling functions and lead to cell death .

Pharmacokinetics

For silver nitrate, another silver compound, it is known that because silver ions readily combine with protein, there is minimal gastrointestinal (gi) and cutaneous absorption of the preparations . The highest amounts of silver noted on autopsy have been in kidneys, and excretion in urine is minimal .

Result of Action

The result of silver nitrite’s action is the death of bacterial cells. The coagulation of cellular protein forms an eschar, which is a dry, dark scab or falling away of dead skin, typically caused by a burn, infection, or other skin disease . This mode of action is the postulated mechanism for control of benign hematuria, rhinitis, and recurrent pneumothorax .

Action Environment

The action of silver nitrite can be influenced by environmental factors. For instance, the presence of chloride in the tissue can lead to the formation of silver chloride, which precipitates bacterial proteins . Additionally, the action of silver nitrite can be influenced by the presence of other ions in the environment

安全和危害

未来方向

生化分析

Biochemical Properties

Silver nitrite plays a significant role in biochemical reactions. It has been used to separate mixtures of alkenes by selective absorption . The resulting adduct can be decomposed with ammonia to release the free alkene .

Cellular Effects

Silver nanoparticles, which can be synthesized from silver nitrite, have shown remarkable antibacterial and antioxidant properties .

Molecular Mechanism

The molecular mechanism of silver nitrite is largely based on its interaction with alkenes. Silver ions bind alkenes reversibly, and silver nitrite has been used to separate mixtures of alkenes by selective absorption .

Temporal Effects in Laboratory Settings

Silver nitrate, a related compound, decomposes to give silver, oxygen gas, and nitrite .

Metabolic Pathways

Silver nanoparticles synthesized from silver nitrite have shown potential in various nutraceutical and biomedical applications .

Transport and Distribution

Silver nanoparticles, which can be synthesized from silver nitrite, have shown potential in various nutraceutical and biomedical applications .

Subcellular Localization

Silver nanoparticles, which can be synthesized from silver nitrite, have shown potential in various nutraceutical and biomedical applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis of silver nitrite can be achieved through the reaction of silver nitrate with sodium nitrite.", "Starting Materials": [ "Silver nitrate", "Sodium nitrite" ], "Reaction": [ "Dissolve 1 mole of silver nitrate in distilled water", "Dissolve 1 mole of sodium nitrite in distilled water", "Mix the two solutions together slowly while stirring", "A white precipitate of silver nitrite will form", "Filter the precipitate and wash it with distilled water", "Dry the silver nitrite in a desiccator" ] } | |

CAS 编号 |

7783-99-5 |

分子式 |

AgHNO2 |

分子量 |

154.882 g/mol |

IUPAC 名称 |

nitrous acid;silver |

InChI |

InChI=1S/Ag.HNO2/c;2-1-3/h;(H,2,3) |

InChI 键 |

RNJPRUUGAZPSQI-UHFFFAOYSA-N |

SMILES |

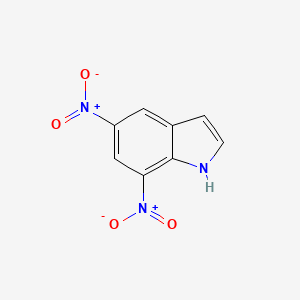

N(=O)[O-].[Ag+] |

规范 SMILES |

N(=O)O.[Ag] |

| 7783-99-5 | |

Pictograms |

Oxidizer; Irritant; Environmental Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B1630265.png)

![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 4-hydroxy-3',5'-bis(trifluoromethyl)-](/img/structure/B1630277.png)

![5,14,23,32-Tetrakis(phenylsulfanyl)-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene](/img/structure/B1630281.png)